1-(2-PYRIDYLMETHYL)-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE
Overview
Description
1-(2-PYRIDYLMETHYL)-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridylmethyl group and a trimethoxybenzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2-PYRIDYLMETHYL)-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Pyridine, 2,3,4-trimethoxybenzyl chloride, and piperazine.
Reaction Conditions: The reaction often begins with the alkylation of piperazine using 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(2-PYRIDYLMETHYL)-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the pyridylmethyl or trimethoxybenzyl groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-PYRIDYLMETHYL)-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-PYRIDYLMETHYL)-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(2-PYRIDYLMETHYL)-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-pyridylmethyl)piperazine and 4-(2,3,4-trimethoxybenzyl)piperazine share structural similarities but differ in their specific substituents and properties.
Uniqueness: The combination of the pyridylmethyl and trimethoxybenzyl groups in a single molecule provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-24-18-8-7-16(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)15-17-6-4-5-9-21-17/h4-9H,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWUBNFCMRKKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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